1-Chloro-3-iodo-2-isopropoxybenzene

Description

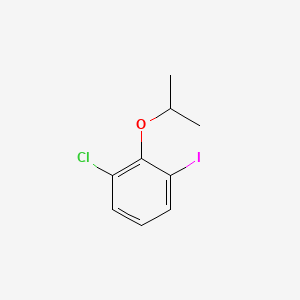

1-Chloro-3-iodo-2-isopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), iodine (position 3), and an isopropoxy group (position 2). Its molecular formula is C₉H₁₀ClIO, with a molar mass of approximately 296.52 g/mol. The compound's reactivity and applications are influenced by the electronic and steric effects of its substituents:

- Chlorine: An electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution.

- Iodine: A heavy halogen with moderate leaving-group ability in substitution reactions.

- Isopropoxy group: An electron-donating group (EDG) via resonance, activating the ring and directing electrophiles to specific positions.

Properties

IUPAC Name |

1-chloro-3-iodo-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLOXODJXDFNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-iodo-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern .

Industrial production methods may involve multi-step synthesis processes, where each step is optimized for yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can also be employed to introduce the halogen substituents efficiently .

Chemical Reactions Analysis

1-Chloro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds. Reduction reactions can also be performed to modify the halogen substituents.

Coupling Reactions: The compound is suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the isopropoxy group intact.

Scientific Research Applications

1-Chloro-3-iodo-2-isopropoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, where its derivatives may exhibit biological activity. It can also serve as a precursor for radiolabeled compounds used in medical imaging.

Industry: In the chemical industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-iodo-2-isopropoxybenzene exerts its effects is primarily through its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms and the electron-donating isopropoxy group influences the reactivity of the benzene ring. This allows for selective reactions at specific positions on the ring, facilitating the synthesis of desired products .

Comparison with Similar Compounds

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5)

- Molecular Formula : C₉H₁₀ClFO

- Molar Mass : 188.45 g/mol

- Key Differences: Halogen Substitution: Fluorine replaces iodine at position 3. Fluorine’s small size and high electronegativity reduce steric hindrance but increase ring deactivation compared to iodine. Physical Properties: Lower molar mass and likely lower boiling/melting points compared to the iodine analog.

1-Chloro-3-isopropyl-4-methylbenzene (CAS: 20068-14-8)

- Molecular Formula : C₁₀H₁₃Cl

- Molar Mass : 168.65 g/mol

- Key Differences: Substituents: Lacks iodine and isopropoxy groups; instead, it has isopropyl (position 3) and methyl (position 4) groups. Electronic Effects: Isopropyl and methyl are EDGs via induction, increasing ring activation compared to the target compound’s mixed EWG/EDG profile. Applications: Likely used as a solvent or intermediate in hydrocarbon synthesis due to non-polar substituents.

General Trends in Halogenated Aromatics

- Molar Mass : Iodine > Chlorine > Fluorine (e.g., target compound ≈296.52 g/mol vs. fluorine analog ≈188.45 g/mol).

- Reactivity :

- Iodo-substituted compounds excel in NAS due to iodine’s leaving-group ability.

- Fluoro-substituted aromatics are more inert, favoring electrophilic substitution under harsh conditions.

- Steric Effects : Isopropoxy groups introduce greater steric hindrance than methyl/isopropyl, affecting reaction kinetics.

Data Table: Comparative Analysis

Research Implications and Limitations

- Synthetic Challenges : The target compound’s iodine and isopropoxy groups may complicate purification due to higher molecular weight and polarity.

- Literature Gaps : Direct comparative studies on these compounds are scarce; conclusions are extrapolated from structural and substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.